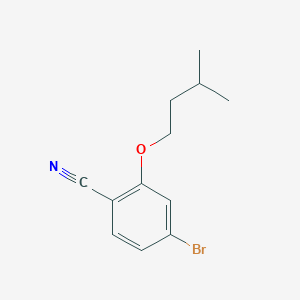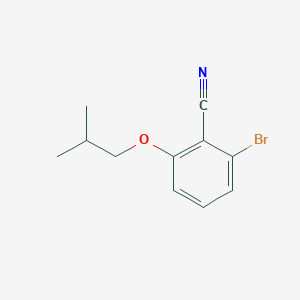![molecular formula C10H14ClFN2O2S B1378581 2-[4-(Aminomethyl)-2-fluorophenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride CAS No. 1607288-17-4](/img/structure/B1378581.png)
2-[4-(Aminomethyl)-2-fluorophenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride
Overview
Description
The compound “2-[4-(Aminomethyl)-2-fluorophenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride” is a chemical compound with the CAS Number: 1607288-17-4 . It has a molecular weight of 280.75 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13FN2O2S.ClH/c11-9-6-8(7-12)2-3-10(9)13-4-1-5-16(13,14)15;/h2-3,6H,1,4-5,7,12H2;1H . This code provides a textual representation of the molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 280.75 . More specific properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Antimicrobial and Antifungal Applications
Compounds structurally related to thiazolidine-2,4-dione have demonstrated significant antimicrobial and antifungal properties. For instance, a study by Ibrahim et al. (2011) explored the synthesis of bioactive heteroaryl thiazolidine-2,4-diones and their efficacy against various microbial strains, including Staphylococcus aureus, Proteus vulgaris, and Candida albicans. This indicates a potential application of thiazolidine derivatives in combating infections caused by these pathogens M. Ibrahim, Mohamed Abdel-Megid Abdel-Hamed, N. M. El-Gohary, 2011.
Antimycobacterial Activity
Ponnuchamy et al. (2014) synthesized novel hybrid heterocycles incorporating arylidene thiazolidine-2,4-dione, evaluating their activity against Mycobacterium tuberculosis. This research revealed that most synthesized compounds exhibited moderate to good antimycobacterial activity, suggesting their potential use in developing treatments for tuberculosis S. Ponnuchamy, Selvaraj Kanchithalaivan, R. Ranjith Kumar, M. A. Ali, T. S. Choon, 2014.
Anticancer Activity
Several thiazolidine-2,4-dione derivatives have been synthesized and tested for their anticancer properties. For example, Kumar and Sharma (2022) reported on the synthesis of N-substituted indole derivatives that exhibited significant anticancer activity against the MCF-7 human breast cancer cell line. This highlights the potential application of thiazolidine derivatives in cancer therapy N. Kumar, Sanjay K. Sharma, 2022.
Dual Inhibitor of Signaling Pathways
Li et al. (2010) discovered a thiazolidine-2,4-dione derivative that acts as a dual inhibitor of the Raf/MEK/ERK and the PI3K/Akt signaling pathways, both of which are crucial in the regulation of cell proliferation and survival. This compound inhibited cell proliferation, induced apoptosis, and arrested cells in the G(0)/G(1) phase in human leukemia U937 cells, suggesting its potential as a lead compound for novel anticancer agents Qianbin Li, Jingde Wu, Hui Zheng, Kai Liu, T. Guo, Yuying Liu, S. T. Eblen, S. Grant, Shijun Zhang, 2010.
Safety and Hazards
The safety data sheet for a similar compound, 4-(Aminomethyl)benzonitrile hydrochloride, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It’s important to note that safety data can vary between compounds, even if they are structurally similar.
properties
IUPAC Name |
[4-(1,1-dioxo-1,2-thiazolidin-2-yl)-3-fluorophenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O2S.ClH/c11-9-6-8(7-12)2-3-10(9)13-4-1-5-16(13,14)15;/h2-3,6H,1,4-5,7,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJHZZUYQXHSNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=C(C=C(C=C2)CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClFN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Aminomethyl)-2-fluorophenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(Bromomethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1378501.png)
![2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1378503.png)
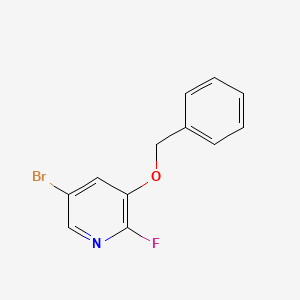
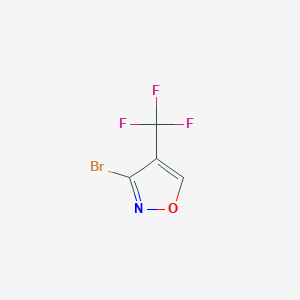

![[2-(Benzyloxy)-3-formylphenyl]boronic acid](/img/structure/B1378509.png)

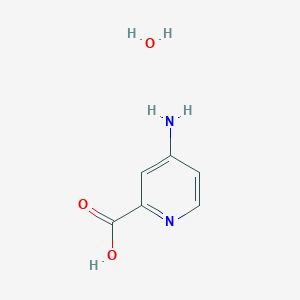
![2-Oxo-3,7-dihydro-2h-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1378516.png)
